Pivalamidine hydrochloride

Description

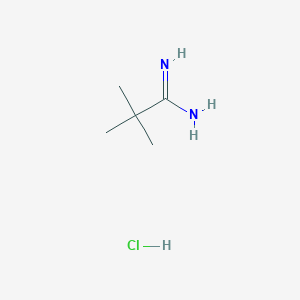

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDGQYVTLGUJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939518 | |

| Record name | 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-73-8 | |

| Record name | Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18202-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pinner Reaction: A Comprehensive Mechanistic Guide to the Synthesis of Pivalamidine Hydrochloride

This in-depth technical guide provides a comprehensive exploration of the Pinner reaction, with a specific focus on the synthesis of pivalamidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core reaction mechanism, offers detailed experimental insights, and underscores the critical parameters for successful synthesis.

Introduction: The Significance of the Pinner Reaction in Amidine Synthesis

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of organic synthesis for converting nitriles into valuable derivatives.[1][2] The reaction proceeds via an acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt.[1][3][4] These Pinner salts are highly reactive intermediates that can be readily converted to a variety of functional groups, including amidines, esters, and orthoesters, by reacting with appropriate nucleophiles.[1][5][6]

Amidines, in particular, are a critical structural motif in numerous pharmaceuticals and agrochemicals due to their ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[2][7] The Pinner reaction remains a highly utilized and reliable method for the synthesis of amidines from readily available nitriles.[6][8] This guide will dissect the mechanism of this transformation for the specific synthesis of this compound from pivalonitrile.

Core Reaction Mechanism: A Stepwise Elucidation

The synthesis of this compound via the Pinner reaction is a two-stage process:

-

Formation of the Pinner Salt: The acid-catalyzed reaction of pivalonitrile with an alcohol (e.g., ethanol) to form the corresponding alkyl pivalimidate hydrochloride.

-

Ammonolysis: The subsequent reaction of the Pinner salt with ammonia to yield this compound.

Stage 1: Formation of the Alkyl Pivalimidate Hydrochloride (Pinner Salt)

This initial stage involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), followed by nucleophilic attack of an alcohol.

Step 1: Protonation of the Nitrile The reaction is initiated by the protonation of the nitrogen atom of the pivalonitrile by HCl.[3] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2][3]

Step 2: Nucleophilic Attack by Alcohol The lone pair of electrons on the oxygen atom of the alcohol (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated pivalonitrile.[3] This results in the formation of a protonated imidate intermediate.

Step 3: Deprotonation and Formation of the Pinner Salt A base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol.[3] The resulting imidate is then protonated on the nitrogen atom under the acidic conditions to form the stable alkyl pivalimidate hydrochloride salt, the Pinner salt.[3]

Caption: Formation of the Pinner Salt from Pivalonitrile.

Stage 2: Conversion of the Pinner Salt to this compound

The isolated or in-situ generated Pinner salt is then treated with ammonia to form the final amidine product.

Step 1: Nucleophilic Attack by Ammonia Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the Pinner salt. This leads to a tetrahedral intermediate.

Step 2: Elimination of Alcohol The tetrahedral intermediate collapses, eliminating a molecule of alcohol (ethanol) to form the protonated amidine.

Step 3: Deprotonation A base, such as another molecule of ammonia, deprotonates the protonated amidine to yield the free base of pivalamidine.

Step 4: Salt Formation Under the reaction conditions where excess HCl is often present, or upon workup, the pivalamidine free base is protonated to form the final, stable this compound salt.

Caption: Conversion of the Pinner Salt to this compound.

Experimental Protocol and Causality

A successful Pinner reaction for the synthesis of this compound hinges on meticulous control of reaction conditions. The following protocol outlines the key steps and the scientific rationale behind them.

Reagents and Equipment

| Reagent/Equipment | Purpose/Rationale |

| Pivalonitrile | Starting nitrile |

| Anhydrous Ethanol | Reactant and solvent |

| Anhydrous Hydrogen Chloride (gas) | Acid catalyst; anhydrous conditions are crucial to prevent hydrolysis of the Pinner salt to an ester.[3][5] |

| Anhydrous Diethyl Ether | Solvent for precipitation of the Pinner salt. |

| Ammonia (gas or solution in alcohol) | Nucleophile for the conversion of the Pinner salt to the amidine. |

| Reaction vessel with gas inlet and drying tube | To maintain anhydrous conditions and allow for the introduction of gaseous reagents. |

| Low-temperature cooling bath (ice-salt or dry ice-acetone) | To control the exothermic reaction and prevent decomposition of the thermally unstable Pinner salt.[1][6] |

Step-by-Step Methodology

Part 1: Synthesis of Ethyl Pivalimidate Hydrochloride (Pinner Salt)

-

Reaction Setup: A solution of pivalonitrile in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled to 0°C.

-

Introduction of HCl: Dry hydrogen chloride gas is bubbled through the cooled solution.

-

Reaction and Isolation: The reaction mixture is stirred at low temperature for several hours. The Pinner salt often precipitates from the solution, and its formation can be facilitated by the addition of anhydrous diethyl ether. The solid is then collected by filtration under anhydrous conditions.

-

Rationale: The Pinner salt is typically a stable, isolable solid. Using a non-polar solvent like diethyl ether reduces the solubility of the salt, promoting its precipitation.

-

Part 2: Synthesis of this compound

-

Ammonolysis: The isolated Pinner salt is suspended in an anhydrous solvent (e.g., ethanol) and cooled. Ammonia gas is then bubbled through the suspension, or a solution of ammonia in ethanol is added.

-

Rationale: Ammonia acts as the nucleophile to displace the ethoxy group of the Pinner salt.

-

-

Reaction Completion and Isolation: The reaction mixture is stirred, often at room temperature, until the reaction is complete. The byproduct, ammonium chloride, may precipitate. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.

-

Rationale: The final product is a salt, which can often be purified by recrystallization from a suitable solvent system.

-

Caption: Experimental workflow for the synthesis of this compound.

Critical Considerations and Troubleshooting

-

Moisture Control: The presence of water is the most significant factor leading to side reactions, primarily the hydrolysis of the Pinner salt to the corresponding ester.[3] All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

-

Temperature Management: The formation of the Pinner salt is often exothermic. Maintaining low temperatures is crucial to prevent the decomposition of the thermally sensitive imidate hydrochloride.[1][6]

-

Steric Hindrance: While a wide range of nitriles can be used in the Pinner reaction, sterically hindered nitriles, such as pivalonitrile, may exhibit lower reactivity.[5] This may necessitate longer reaction times or slightly elevated temperatures, but careful optimization is required to avoid decomposition.

Conclusion

The Pinner reaction provides a robust and versatile method for the synthesis of this compound from pivalonitrile. A thorough understanding of the reaction mechanism, coupled with stringent control over experimental conditions, particularly the exclusion of moisture and management of temperature, is essential for achieving high yields and purity. This guide serves as a foundational resource for researchers and drug development professionals seeking to employ this classic transformation in their synthetic endeavors.

References

- Wikipedia. (n.d.). Pinner reaction.

- NROChemistry. (n.d.). Pinner Reaction.

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- Grokipedia. (n.d.). Pinner reaction.

- Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid....

- ResearchGate. (n.d.). Three‐component, Pinner‐like amidine syntheses.

- YouTube. (2021, June 12). Pinner Reaction.

- Chemistry Steps. (n.d.). Alcohols to Nitriles.

- Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid forms an N-substituted amide....

- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.

- ResearchGate. (n.d.). The Chemistry of the Amidines.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.

- Organic Chemistry Portal. (n.d.). Amidine synthesis.

- ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Pivalamidine Hydrochloride

Foreword: The Significance of Pivalamidine Hydrochloride

This compound, also known as 2,2-dimethylpropionamidine hydrochloride, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its sterically hindered tertiary butyl group imparts unique properties to molecules, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the selection of starting materials, explore detailed synthetic routes with mechanistic insights, and provide protocols for purification and characterization, ensuring scientific integrity and practical utility.

Strategic Selection of Starting Materials

The successful synthesis of this compound hinges on the judicious choice of starting materials. The most common and industrially viable precursor is pivalonitrile (also known as trimethylacetonitrile or tert-butyl cyanide).

Pivalonitrile: The Primary Precursor

Pivalonitrile is a clear, colorless liquid that serves as a versatile intermediate.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 630-18-2 | [1] |

| Molecular Formula | C₅H₉N | [1] |

| Molecular Weight | 83.13 g/mol | [1] |

| Boiling Point | 105-106 °C | [1] |

| Density | 0.752 g/mL at 25 °C | [1] |

Synthesis of Pivalonitrile: For a truly comprehensive approach, understanding the synthesis of the starting material itself is crucial. A common industrial method involves the gas-phase reaction of pivalic acid with ammonia over an aluminum oxide catalyst at elevated temperatures (300-500 °C).[3] This process is often carried out continuously and offers high yields and purity.[3]

Alternative Precursors: A Path Less Traveled

While pivalonitrile is the dominant starting material, alternative routes utilizing thioamides can also be envisioned. This would involve the synthesis of pivalthioamide , which can then be converted to pivalamidine. However, this route is less common and generally involves more steps.

Synthetic Methodologies: A Tale of Two Pathways

The transformation of pivalonitrile to this compound is most effectively achieved through the venerable Pinner reaction . An alternative, though less direct, route proceeds through a thioamide intermediate.

The Pinner Reaction: The Gold Standard for Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[4][5] This intermediate is then reacted with ammonia or an amine to yield the corresponding amidine.[4][5]

Mechanism of the Pinner Reaction:

The reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack.[6]

-

Nucleophilic Attack by Alcohol: An alcohol, such as ethanol, acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.[6]

-

Formation of the Pinner Salt: The resulting intermediate rearranges to form a stable imino ester hydrochloride, the Pinner salt.[4][5]

-

Ammonolysis: The Pinner salt is then treated with ammonia to displace the alkoxy group and form the amidine hydrochloride.[4][5]

Pivalonitrile [label="Pivalonitrile"]; Protonated_Nitrile [label="Protonated Nitrile"]; Imino_Ester_Intermediate [label="Imino Ester Intermediate"]; Pinner_Salt [label="Pinner Salt\n(Imino Ester Hydrochloride)"]; Pivalamidine_HCl [label="this compound"];

Pivalonitrile -> Protonated_Nitrile [label="+ HCl"]; Protonated_Nitrile -> Imino_Ester_Intermediate [label="+ EtOH"]; Imino_Ester_Intermediate -> Pinner_Salt [label="- H+"]; Pinner_Salt -> Pivalamidine_HCl [label="+ NH3\n- EtOH"]; }

Caption: Mechanism of the Pinner Reaction for Pivalamidine Synthesis.Experimental Protocol for this compound Synthesis via the Pinner Reaction:

This protocol is a representative procedure adapted from general Pinner reaction methodologies.[4]

Materials:

-

Pivalonitrile (trimethylacetonitrile)

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in ethanol)

Procedure:

-

Formation of the Pinner Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve pivalonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue the introduction of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form.

-

Allow the reaction mixture to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

-

The Pinner salt can be isolated by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and used directly in the next step.

-

-

Ammonolysis to this compound:

-

Suspend the isolated Pinner salt in anhydrous ethanol.

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol.

-

Continue the addition of ammonia until the reaction is complete (monitoring by TLC or GC is recommended).

-

The reaction mixture will contain this compound and ammonium chloride as a byproduct.

-

Filter the reaction mixture to remove ammonium chloride.

-

The filtrate containing the this compound can be concentrated under reduced pressure.

-

The Thioamide Route: An Alternative Approach

An alternative synthesis of pivalamidine involves the preparation of pivalthioamide, followed by its conversion to the amidine.

Synthesis of Pivalthioamide:

Pivalthioamide can be prepared from the corresponding amide, pivalamide. Pivalamide itself can be synthesized from pivaloyl chloride and ammonia. The thionation of pivalamide can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide.

Conversion of Pivalthioamide to Pivalamidine:

The conversion of a thioamide to an amidine can be accomplished by various methods, including S-alkylation followed by treatment with ammonia or by using mercury(II) salts to activate the thioamide for nucleophilic attack by ammonia.

Pivaloyl_Chloride [label="Pivaloyl Chloride"]; Pivalamide [label="Pivalamide"]; Pivalthioamide [label="Pivalthioamide"]; Pivalamidine [label="Pivalamidine"];

Pivaloyl_Chloride -> Pivalamide [label="+ NH3"]; Pivalamide -> Pivalthioamide [label="+ Lawesson's Reagent"]; Pivalthioamide -> Pivalamidine [label="1. S-Alkylation\n2. + NH3"]; }

Caption: Alternative Synthesis of Pivalamidine via a Thioamide Intermediate.While this route is feasible, it is generally less efficient and involves more hazardous reagents compared to the Pinner reaction.

Purification and Characterization: Ensuring Product Integrity

Purification by Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization.[7] The choice of solvent is critical for obtaining a high purity product with good yield.

Solvent Selection for Recrystallization:

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] For amidine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective.[3]

Recommended Recrystallization Solvents:

-

Ethanol/Diethyl Ether

-

Methanol/Diethyl Ether

-

Isopropanol

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization by Spectroscopic Methods

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The protons of the amidinium group will appear as broad signals due to exchange with the solvent and quadrupole broadening from the nitrogen atoms. The chemical shifts will be dependent on the solvent used.[9][10]

-

¹³C NMR: The carbon NMR spectrum should show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the amidinium carbon.[11][12]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands.[13][14]

-

N-H stretching: Broad bands in the region of 3400-3100 cm⁻¹ corresponding to the N-H bonds of the amidinium group.

-

C=N stretching: A strong absorption band around 1680-1650 cm⁻¹ characteristic of the C=N double bond in the amidinium ion.

-

C-H stretching and bending: Absorptions in the regions of 2970-2870 cm⁻¹ and 1470-1365 cm⁻¹ corresponding to the tert-butyl group.

Physico-chemical Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 18202-73-8 | [15] |

| Molecular Formula | C₅H₁₃ClN₂ | [15] |

| Molecular Weight | 136.62 g/mol | [16] |

| Appearance | White to almost white powder or crystals | [16] |

| Melting Point | 191-195 °C | [16] |

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Pinner reaction of pivalonitrile being the most efficient and widely used method. This guide has provided a detailed overview of the starting materials, synthetic routes, and purification and characterization techniques. For researchers and drug development professionals, a thorough understanding of these processes is essential for the successful and efficient production of this important chemical intermediate. Future research may focus on developing even more sustainable and atom-economical synthetic routes, potentially exploring catalytic methods that avoid the use of stoichiometric reagents.

References

- Process for the prepar

- This compound. PubChem. [Link].

- Pinner Reaction. NROChemistry. [Link].

- Pinner Reaction. Organic Chemistry Portal. [Link].

- Pinner reaction. Wikipedia. [Link].

- A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem.2013, 9, 1620–1626.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link].

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link].

- Purifying method of high-purity amidine hydrochloride. CN100528836C.

- Interpreting Infrared Spectra. Specac. [Link].

- 13C NMR Chemical Shifts.

- Pivalonitrile. Wikipedia. [Link].

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545).

- A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link].

- IR Absorption Table. University of Colorado Boulder. [Link].

- 13-C NMR Chemical Shift Table.pdf.

- Pivalonitrile. Alzchem Group. [Link].

- Purification by Recrystalliz

- Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI2016, 11, 1-10.

- Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)...

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. mt.com [mt.com]

- 9. compoundchem.com [compoundchem.com]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. hmdb.ca [hmdb.ca]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Pivalamidine Hydrochloride

Abstract

Pivalamidine hydrochloride, also known as 2,2-dimethylpropionamidine hydrochloride, is a valuable building block in synthetic and medicinal chemistry. Its proper identification and the confirmation of its purity are paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies pertinent to this and similar chemical entities.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure and purity is a foundational requirement. Spectroscopic techniques provide a non-destructive and highly informative means to probe the chemical nature of a substance at the molecular level. For a compound like this compound, which possesses a distinct arrangement of atoms including a tert-butyl group and an amidinium moiety, each spectroscopic method offers a unique fingerprint, contributing to a holistic and definitive characterization.

The hydrochloride salt form of pivalamidine introduces specific considerations for its analysis, particularly in NMR and FT-IR spectroscopy, due to the presence of the protonated amidinium group. This guide will address these nuances, providing field-proven insights into experimental design and data interpretation.

Chemical Identity of this compound

| Property | Value |

| Chemical Name | 2,2-Dimethylpropionamidine hydrochloride |

| Synonyms | Pivalamidine HCl |

| CAS Number | 18202-73-8[1] |

| Molecular Formula | C₅H₁₃ClN₂ |

| Molecular Weight | 136.62 g/mol [2] |

| Chemical Structure | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique signature for each type of proton.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred as they can dissolve the salt and are less likely to exchange with the N-H protons compared to D₂O[3].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum and Interpretation

The structure of the pivalamidinium ion suggests two distinct proton environments: the tert-butyl group and the amidinium protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 - 1.4 | Singlet (s) | 9H | -(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bond and are shielded, thus appearing as a sharp singlet in the aliphatic region. |

| ~8.0 - 9.5 | Broad Singlet (br s) | 4H | -C(NH₂)₂⁺ | The protons on the nitrogen atoms of the amidinium group are expected to be significantly deshielded due to the positive charge and the electronegativity of the nitrogen atoms. Their signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. |

¹³C NMR Spectroscopy

Core Principle: ¹³C NMR spectroscopy detects the carbon nuclei within a molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a distinct signal for each unique carbon atom, offering a clear picture of the carbon skeleton.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

Instrument Parameters (for a 100 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Process the FID as with ¹H NMR.

-

Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

-

Predicted ¹³C NMR Spectrum and Interpretation

The pivalamidinium ion has three unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~27 - 30 | -C (CH₃)₃ | The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region. |

| ~35 - 40 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is also in the aliphatic region but is shifted slightly downfield compared to the methyl carbons. |

| ~165 - 175 | C (NH₂)₂⁺ | The amidinium carbon is significantly deshielded due to its bonding to two electronegative nitrogen atoms and the delocalized positive charge, causing it to resonate at a much lower field. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Core Principle: Different chemical bonds vibrate at specific, characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups like N-H, C-H, and C=N.

Experimental Protocol: ATR-FT-IR of this compound

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

-

Sample Preparation: No extensive preparation is needed. A small amount of the solid this compound powder is sufficient.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound will be dominated by vibrations of the amidinium and tert-butyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300 - 3000 (broad) | N-H stretch | Amidinium N-H | The N-H stretching vibrations in the protonated amidine group will appear as a broad band due to hydrogen bonding in the solid state. |

| 2970 - 2870 | C-H stretch | tert-butyl C-H | Characteristic stretching vibrations of the methyl groups. |

| ~1680 - 1650 | C=N⁺ stretch | Amidinium C=N | The carbon-nitrogen double bond stretch of the amidinium ion is a key diagnostic peak and is expected in this region. |

| ~1470 | C-H bend | tert-butyl C-H | Asymmetric and symmetric bending vibrations of the methyl groups. |

| ~1100 | C-N stretch | Amidinium C-N | The carbon-nitrogen single bond stretch. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Core Principle: A molecule is ionized, and the resulting ions are separated based on their m/z ratio and detected. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion with minimal fragmentation.

Experimental Protocol: ESI-MS of this compound

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

-

Instrument Parameters (for a typical ESI-MS system):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted for a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

-

Mass Range: Scan from m/z 50 to 200.

-

-

Data Analysis:

-

Identify the base peak and the molecular ion peak.

-

If fragmentation is observed (e.g., through in-source fragmentation or MS/MS), analyze the fragment ions to deduce structural information.

-

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, this compound is expected to be detected as the protonated free base (the pivalamidinium cation).

| m/z Value | Ion | Rationale |

| 101.11 | [C₅H₁₃N₂]⁺ | This corresponds to the exact mass of the pivalamidinium cation (the free base, C₅H₁₂N₂, plus a proton). This will likely be the base peak in the spectrum. |

Fragmentation Analysis (MS/MS): If collision-induced dissociation (CID) is performed on the parent ion (m/z 101.11), a likely fragmentation pathway would be the loss of ammonia (NH₃), resulting in a fragment ion at m/z 84.09. Another possible fragmentation is the loss of isobutene, leading to a fragment at m/z 45.04.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.

Core Principle: This technique is most informative for molecules containing chromophores, which are typically systems of conjugated double bonds. Simple, non-conjugated aliphatic amines and amidines do not possess chromophores that absorb strongly in the standard UV-Vis range (200-800 nm).

Experimental Protocol: UV-Vis of this compound

-

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent, such as water or ethanol, at a known concentration (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

-

Sample Analysis:

-

Record the absorbance spectrum from 190 to 800 nm.

-

Predicted UV-Vis Spectrum and Interpretation

This compound is not expected to show any significant absorbance maxima (λₘₐₓ) in the 200-800 nm range. Any observed absorbance is likely to be end absorption at the lower wavelength limit of the instrument, which is not characteristic. This lack of significant absorbance is, in itself, a piece of characterizing information, confirming the absence of conjugated systems.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a definitive identification.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. Through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural confirmation can be achieved. While UV-Vis spectroscopy is less informative for this particular molecule, its results are consistent with the proposed structure. The protocols and predicted spectral data presented in this guide provide a robust framework for the analysis of this compound, ensuring its identity and purity for downstream applications.

References

- PubChem. (n.d.). This compound.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements.

- Barrow, G. M. (1962). Introduction to Molecular Spectroscopy. McGraw-Hill.

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 2,2-Dimethylpropionamidine Hydrochloride

Introduction

2,2-Dimethylpropionamidine hydrochloride is a salt containing a protonated amidine functional group, which presents unique characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy. As a structural analogue to biologically relevant guanidinium groups found in molecules like arginine, its characterization is crucial for researchers in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2,2-Dimethylpropionamidine hydrochloride. We will move beyond simple data reporting to explore the causal relationships between molecular structure, experimental conditions, and the resulting spectral features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret NMR data for cationic, exchange-prone molecules.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the 2,2-Dimethylpropionamidine hydrochloride molecule. The structure consists of two primary regions: a sterically bulky tert-butyl group and a cationic amidinium headgroup where the positive charge is delocalized across the N-C-N system.

The key proton environments are:

-

The tert-Butyl Protons (9H): The nine equivalent protons of the three methyl groups attached to a quaternary carbon.

-

The Amidinium Protons (4H): The four protons attached to the two nitrogen atoms of the protonated amidine group.

The logical relationship between the structure and its proton environments is visualized below.

Caption: Molecular structure breakdown of 2,2-Dimethylpropionamidine hydrochloride.

Experimental Methodology: A Self-Validating Approach

The quality and interpretability of an NMR spectrum are fundamentally dependent on meticulous sample preparation and the strategic selection of an appropriate solvent. For a hydrochloride salt with exchangeable protons, these choices are paramount.

Rationale for Solvent Selection

The behavior of the amidinium (N-H) protons is highly sensitive to the solvent environment.[1]

-

Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Expertise & Experience: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving ionic salts.[2][3] Crucially, it is a poor proton donor/acceptor, which significantly slows down the rate of chemical exchange of the N-H protons.[1] This reduction in exchange rate allows for the observation of these protons as distinct, albeit often broad, signals in the ¹H NMR spectrum.

-

Trustworthiness: Observing the N-H protons is essential for complete structural verification. Using DMSO-d₆ provides the highest probability of detecting and quantifying all protons in the molecule.

-

-

Confirmatory Solvent: Deuterium Oxide (D₂O)

-

Expertise & Experience: D₂O is a polar protic solvent that readily dissolves the hydrochloride salt. However, the deuterium atoms in D₂O will rapidly exchange with the amidinium protons, rendering them "invisible" in the ¹H NMR spectrum.

-

Trustworthiness: This phenomenon provides a powerful self-validating mechanism. An experiment can be run in DMSO-d₆ to observe all protons. Subsequently, adding a drop of D₂O to the same NMR tube (an experiment often called a "D₂O shake") and re-acquiring the spectrum should result in the complete disappearance of the N-H signals. This confirms their identity as exchangeable protons.

-

Step-by-Step Sample Preparation Protocol

This protocol is designed to yield a high-quality, reproducible spectrum.

-

Glassware Preparation: Ensure all glassware, including the vial and spatula, are scrupulously clean and dry to prevent contamination.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dimethylpropionamidine hydrochloride into a clean, dry vial.[4][5]

-

Solvent Addition: Using a calibrated pipette, add 0.6 mL of high-purity DMSO-d₆ to the vial.[6]

-

Dissolution: Cap the vial and gently agitate or vortex the mixture until the solid is completely dissolved. The resulting solution must be transparent and free of any particulate matter.[4][5] Incomplete dissolution will lead to poor magnetic field homogeneity and result in broadened spectral lines.

-

Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[4][7]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm (0.5-0.6 mL) to position the sample correctly within the NMR probe's coil.[6][7]

-

Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]

Spectral Interpretation and Analysis

The ¹H NMR spectrum of 2,2-Dimethylpropionamidine hydrochloride in DMSO-d₆ is expected to show two distinct signals corresponding to the two proton environments.

Predicted ¹H NMR Data Summary

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ (tert-Butyl) | 1.0 – 1.5 | Singlet (s) | 9H |

| -C(=NH₂ ⁺)NH₂ (Amidinium) | 7.0 – 9.0 | Broad Singlet (br s) | 4H |

Detailed Peak-by-Peak Analysis

-

The tert-Butyl Singlet (δ ≈ 1.2 ppm, 9H)

-

Chemical Shift: This signal appears in the upfield aliphatic region, typically between 1.0 and 1.5 ppm. The nine protons are shielded by the electron-donating nature of the alkyl group.[8]

-

Multiplicity: The signal is a sharp singlet. This is because the adjacent carbon is a quaternary carbon with no attached protons, meaning there are no neighboring protons to cause spin-spin coupling.[9]

-

Integration: As all nine protons are chemically and magnetically equivalent due to free rotation around the C-C bonds, the signal integrates reliably to 9 protons. This high-intensity signal often serves as a convenient internal reference for integration.[8][10]

-

-

The Amidinium Protons (δ ≈ 7.0 - 9.0 ppm, 4H)

-

Chemical Shift: These protons are significantly deshielded and appear far downfield. This is due to two primary factors: (1) the electron-withdrawing effect of the adjacent positively charged nitrogen atoms, and (2) extensive hydrogen bonding with the DMSO solvent.[11][12] The precise chemical shift is highly sensitive to concentration, temperature, and the presence of trace amounts of water.[1]

-

Multiplicity & Peak Shape: This signal typically appears as a broad singlet. The broadening is a result of several factors: (1) intermediate-rate chemical exchange between the four N-H protons, (2) quadrupolar broadening from the adjacent ¹⁴N nuclei, and (3) unresolved coupling.[12][13] In some cases, depending on the exchange rate, more than one broad signal may be observed.

-

Integration: Despite its broadness, this signal should integrate to 4 protons, accounting for all the exchangeable protons on the amidinium headgroup.

-

The Confirmatory D₂O Exchange Workflow

To unequivocally validate the assignment of the amidinium protons, the D₂O exchange experiment is the gold standard.

Caption: Workflow for the confirmatory D₂O exchange experiment.

Potential Challenges and Advanced Considerations

-

Hygroscopic Nature: As a hydrochloride salt, the compound can be hygroscopic. Absorbed water will appear as a broad peak in the NMR spectrum (typically ~3.3 ppm in DMSO-d₆) and can increase the rate of proton exchange, further broadening the amidinium proton signal.[11]

-

Concentration Effects: The chemical shift of the N-H protons, which are involved in intermolecular hydrogen bonding, can vary with sample concentration. For comparative studies, it is essential to maintain consistent sample concentrations.

-

Temperature Dependence: Lowering the temperature of the NMR experiment can further slow the rate of proton exchange. This may result in sharper N-H signals and could potentially resolve distinct signals for the non-equivalent protons on the two nitrogens, providing deeper structural insight.[1]

Conclusion

The ¹H NMR analysis of 2,2-Dimethylpropionamidine hydrochloride is a straightforward yet illustrative example of characterizing a molecule with both stable and exchangeable protons. A successful analysis hinges on the logical selection of an aprotic polar solvent like DMSO-d₆ to slow proton exchange. The resulting spectrum is characterized by a sharp, high-intensity 9H singlet for the tert-butyl group in the upfield region and a broad, deshielded 4H signal for the amidinium protons downfield. The identity of the amidinium signal should always be confirmed through a D₂O exchange experiment, a critical step that embodies the principle of a self-validating protocol. By following the methodologies outlined in this guide, researchers can confidently obtain and interpret high-quality, reliable ¹H NMR data for this and similar cationic compounds.

References

- ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

- Dwyer, T. J. (1988). NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion. University of California, San Diego, Department of Chemistry.

- Kurauskas, V., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

- UCHEM. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. UCHEM. [Link]

- Brainly. (2023).

- Mesbah Energy. (2020). What are the solvents used in NMR?

- UCL. Sample Preparation.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

- ResearchGate. (2014). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of....

- Organomation. NMR Sample Preparation: The Complete Guide.

- NMR Wiki. (2012). Amide Hydrogen Exchange (HX). NMR Wiki. [Link]

- ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- Chemguides. (2020).

- Iowa State University. NMR Sample Preparation.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

- Abraham, R. J., et al. (2013). 1 H NMR spectra. Part 30 : 1 H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

- Wüthrich, K., et al. (1993). NMR measurements of proton exchange between solvent and peptides and proteins. Acta Chimica Hungarica. [Link]

- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. myuchem.com [myuchem.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion - Tammy J. Dwyer - Google 도서 [books.google.co.kr]

An In-depth Technical Guide to the Chemical Properties of Pivalamidine Hydrochloride

Abstract

Pivalamidine hydrochloride (2,2-Dimethylpropanimidamide hydrochloride) is a valuable reagent and building block in synthetic and medicinal chemistry. Its unique structural features, dominated by a sterically hindered tert-butyl group and a basic amidine moiety, dictate its reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive technical overview of this compound, synthesizing data from established chemical literature and supplier specifications. We will explore its synthesis via the classical Pinner reaction, delve into its key physicochemical and spectroscopic properties, analyze its reactivity and stability profile with a focus on hydrolysis, and provide detailed, field-tested protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for effective application in their work.

Introduction and Molecular Overview

Pivalamidine, in its hydrochloride salt form, is a stable, crystalline solid that serves as a key intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines and triazines.[1] The core structure features a central carbon double-bonded to one nitrogen and single-bonded to another, a functional group known as an amidine. This group is isosteric to the guanidinium group of arginine and is strongly basic, readily protonating to form a resonance-stabilized amidinium cation.

The presence of the bulky tert-butyl group adjacent to the amidine functionality imparts significant steric hindrance. This influences the molecule's reactivity, shielding the electrophilic carbon from certain nucleophilic attacks and affecting its solid-state packing and solubility.

Molecular Structure:

-

IUPAC Name: 2,2-dimethylpropanimidamide hydrochloride[2]

-

Synonyms: 2,2-Dimethylpropionamidine Hydrochloride, Pivalimidamide HCl[2]

-

CAS Number: 18202-73-8[2]

-

Molecular Formula: C₅H₁₂N₂·HCl[1]

Synthesis and Purification

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction .[3] This two-step process first involves the acid-catalyzed reaction of a nitrile (pivalonitrile) with an alcohol (e.g., ethanol) to form a stable intermediate called a Pinner salt (an alkyl imidate hydrochloride).[4] This intermediate is then treated with ammonia or an ammonium salt to yield the final amidine hydrochloride.[5]

Synthesis Workflow

The overall workflow involves the formation of the Pinner salt followed by ammonolysis. Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile or the imidate intermediate into an unwanted ester or pivalamide.[3][6]

Caption: Workflow for Pivalamidine HCl Synthesis.

Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol is designed to maintain anhydrous conditions and control temperature, which are critical factors for maximizing yield and preventing side reactions. Low temperatures (0-5 °C) are essential during HCl gas addition to prevent the exothermic reaction from degrading the thermally unstable Pinner salt intermediate.[3]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube (e.g., CaCl₂) to protect from atmospheric moisture.

-

Reagent Charging: Charge the flask with pivalonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction's progress (e.g., by TLC). Maintain the temperature below 5 °C throughout the addition. The Pinner salt will often precipitate as a white solid.

-

Isolation of Intermediate (Optional but Recommended): Once the reaction is complete, the precipitated ethyl pivalimidate hydrochloride can be filtered under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis: The isolated Pinner salt is added portion-wise to a solution of ethanolic ammonia at 0 °C. Alternatively, the crude reaction mixture can be basified and treated with an ammonium salt like ammonium carbonate.[5]

-

Reaction & Workup: Stir the mixture for 10-12 hours, allowing it to warm to room temperature.[5] The reaction mixture is then filtered to remove any inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude this compound is purified by recrystallization, typically from a solvent system like ethanol/ethyl acetate, to yield a white crystalline solid.[5]

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and analysis, as well as for understanding its drug-like properties.[7]

| Property | Value | Source(s) |

| Molecular Weight | 136.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 191.0 to 195.0 °C | |

| Purity | >98.0% (by Titration) | [1] |

| Storage Conditions | Room temperature, store under inert gas | |

| Key Condition to Avoid | Hygroscopic; sensitive to moisture |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Statement: Deuterated methanol (CD₃OD) or DMSO-d₆ are suitable NMR solvents. The choice of solvent can affect the chemical shift and appearance of the labile N-H protons due to hydrogen-deuterium exchange. The presence of the positive charge on the amidinium group causes a downfield shift of adjacent protons compared to the free base.[8]

-

¹H NMR (Expected):

-

δ ~1.2-1.4 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.

-

δ ~8.5-9.5 ppm (broad singlet, 3H or 4H): These are the labile protons on the nitrogen atoms (NH₂ and =NH₂⁺). Their integration and chemical shift can vary depending on the solvent, concentration, and water content.

-

-

¹³C NMR (Expected):

-

δ ~27-29 ppm: Methyl carbons of the tert-butyl group.

-

δ ~35-37 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~170-175 ppm: The amidinium carbon (C=N). This downfield shift is characteristic of a sp²-hybridized carbon bonded to two electronegative nitrogen atoms.

-

Infrared (IR) Spectroscopy

Causality Statement: IR spectroscopy is useful for identifying key functional groups. The spectrum of the hydrochloride salt will differ from the free base, notably in the N-H stretching region due to the formation of the amidinium ion.

-

~3400-3100 cm⁻¹ (broad, strong): N-H stretching vibrations of the NH₂⁺ group. This region is often broad due to extensive hydrogen bonding in the solid state.

-

~2970 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1680 cm⁻¹ (strong): C=N stretching vibration of the amidinium group. This is a key diagnostic peak.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

Mass Spectrometry (MS)

Causality Statement: Electrospray ionization (ESI) in positive ion mode is the ideal technique for analyzing the salt. The analysis will detect the cationic form of the molecule (the free base protonated).

-

Expected [M+H]⁺: The mass spectrometer will detect the free base, pivalamidine.

Chemical Reactivity and Stability

Basicity and Acidity

The defining chemical characteristic of pivalamidine is its basicity. The amidine functional group is one of the strongest organic bases. Upon protonation, the positive charge is delocalized across the N-C-N system, resulting in a highly stable conjugate acid (the amidinium ion). This high basicity means it will exist in its protonated hydrochloride form under neutral or acidic conditions.

Hydrolysis

The primary pathway for the degradation of this compound is hydrolysis, which converts the amidine back to the corresponding amide (pivalamide).[9] This reaction is analogous to amide hydrolysis and can be catalyzed by both acid and base, although the conditions required are generally more forcing than for esters.[10][11]

Causality Statement: The stability of the compound is compromised by moisture. The electrophilic carbon of the protonated amidinium ion is susceptible to nucleophilic attack by water. This underscores the necessity of storing the compound in a dry, inert atmosphere.

Caption: Simplified Hydrolysis Pathway of Pivalamidine.

Handling and Storage

-

Handling: this compound is an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle in a well-ventilated area or chemical fume hood.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound is a foundational building block whose utility is derived from its distinct chemical properties. Its synthesis is readily achieved through the robust Pinner reaction, and its structure is easily confirmed by standard spectroscopic methods. The compound's high basicity and susceptibility to hydrolysis are its most critical reactive characteristics, dictating its handling, storage, and application in synthetic protocols. A thorough understanding of these properties, as detailed in this guide, is paramount for any researcher intending to use this versatile reagent effectively.

References

- Wikipedia. Pinner reaction. [Link]

- NROChemistry. Pinner Reaction. [Link]

- Allen, A.

- SynArchive. Pinner Reaction. [Link]

- PubChem. This compound | C5H12N2 | CID 431752. [Link]

- Chemistry Steps.

- OpenStax. 21.7 Chemistry of Amides. [Link]

- ResearchGate. The Chemistry of the Amidines. [Link]

- PubChem. N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519. [Link]

- YouTube. mechanism of amide hydrolysis. [Link]

- Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.

- Organic & Biomolecular Chemistry (RSC Publishing).

- NIST WebBook. Pyridine hydrochloride. [Link]

- PubMed. Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. [Link]

- Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.

- PubMed.

- Bulletin de L'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- ResearchGate.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- PMC - NIH. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. [Link]

- Googleapis.com.

- DTIC. Piperidine Synthesis. [Link]

- MDPI. The Physico-Chemical Properties of Glipizide: New Findings. [Link]

- PubMed. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. [Link]

- PMC - PubMed Central.

- PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

- PubMed. Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt®. [Link]

- PubMed. Stability of Alprazolam, Atropine Sulfate, Glutamine, Levofloxacin, Metoprolol Tartrate, Nitrofurantoin, Ondansetron Hydrochloride, Oxandrolone, Pregabaline, and Riboflavin in SyrSpend SF pH4 Oral Suspensions. [Link]

Sources

- 1. This compound, 5G | Labscoop [labscoop.com]

- 2. This compound | C5H12N2 | CID 431752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 11. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

Pivalamidine Hydrochloride: A Technical Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of pivalamidine hydrochloride in organic solvents. Recognizing the critical role of solubility data in drug development, chemical synthesis, and formulation, this document moves beyond a simple data sheet. It equips researchers, scientists, and drug development professionals with the foundational theory, a robust experimental protocol for solubility determination, and the framework for interpreting results. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for any laboratory working with this and similar amidinium salts.

Introduction to this compound

This compound is the salt form of 2,2-dimethylpropanimidamide.[1][2] As a member of the amidine class of organic compounds, it possesses a protonated, positively charged functional group at physiological pH, which dictates much of its chemical behavior. The hydrochloride salt is typically a white to off-white crystalline solid.[2][3][4]

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a cornerstone of chemical and pharmaceutical development. It directly influences:

-

Reaction Kinetics: The choice of solvent can determine the rate and outcome of a chemical synthesis.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: For drug development, solubility is a key determinant of bioavailability and the selection of appropriate delivery vehicles.

This guide provides the necessary framework for systematically characterizing the solubility of this compound to accelerate research and development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by its ionic nature and the principle of "like dissolves like."[5] In any solvent, the salt exists in equilibrium with its dissociated ions: the pivalamidinium cation and the chloride anion.

C₅H₁₂N₂·HCl (solid) ⇌ C₅H₁₃N₂⁺ (solvated) + Cl⁻ (solvated)

For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid salt by forming stable solvation shells around these ions. The effectiveness of this process depends on the solvent's properties.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capability, which allows us to predict solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a dipole moment and have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent candidates for dissolving this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack an acidic proton.

-

Causality: They are effective at solvating the pivalamidinium cation through dipole-ion interactions. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, as they lack hydrogen bond donor capability. Moderate to good solubility is expected, likely lower than in polar protic solvents.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have a low dielectric constant and no significant dipole moment.

-

Causality: They are incapable of effectively solvating charged ions. The energy required to break the ionic lattice of the salt is not compensated by favorable solvent-ion interactions. Therefore, this compound is expected to be insoluble or very sparingly soluble in these solvents.[8]

-

The following diagram illustrates the key intermolecular forces at play between this compound ions and different solvent classes.

Caption: Predicted interactions between ions and solvent classes.

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain reliable and reproducible solubility data, the isothermal equilibrium (or saturation) method is the gold standard.[9][10][11] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid solute at a constant temperature.[12]

Self-Validating Experimental Workflow

The protocol below is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

Sources

- 1. This compound | C5H12N2 | CID 431752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18202-73-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. This compound | 18202-73-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. saltise.ca [saltise.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

Stability of Pivalamidine hydrochloride under acidic vs basic conditions

An In-Depth Technical Guide to the Chemical Stability of Pivalamidine Hydrochloride: A Forced Degradation Approach

Introduction

This compound, a compound characterized by a sterically hindered neopentyl group attached to an amidine functional core, presents unique challenges and considerations in pharmaceutical development. The amidine group, being a highly basic and polar moiety, is often a key pharmacophore but is also susceptible to hydrolytic degradation. Understanding the stability of the active pharmaceutical ingredient (API) under various environmental conditions is a non-negotiable prerequisite for the development of a safe, effective, and robust drug product.[1][2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the stability of this compound. We will move beyond rote protocols to explore the underlying chemical principles, explain the causality behind experimental design, and present a self-validating system for stability assessment. The focus is on forced degradation studies, a cornerstone of demonstrating the stability-indicating power of analytical methods and elucidating potential degradation pathways as mandated by regulatory bodies like the ICH.[1][4]

Physicochemical Properties of this compound

This compound is the salt form of 2,2-dimethylpropanimidamide.[5] The presence of the tert-butyl group introduces significant steric hindrance around the amidine carbon, which can be expected to influence its reactivity and degradation kinetics compared to less substituted amidines. The hydrochloride salt form enhances aqueous solubility and is common for basic drug substances.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂ | PubChem |

| Molecular Weight | 136.62 g/mol | PubChem |

| Structure | CC(C)(C)C(=N)N.Cl | [5] |

| Key Functional Group | Amidine | [6] |

Fundamental Principles of Amidine Stability: Hydrolytic Degradation

The primary degradation pathway for amidines in aqueous solution is hydrolysis, which cleaves the carbon-nitrogen double bond to yield the corresponding amide (pivalamide) and ammonia. This reaction can be catalyzed by both acid and base, though the mechanisms and rates differ significantly.[7][8][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the imino nitrogen. This enhances the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent steps involve proton transfer and elimination of ammonia to form the more stable pivalamide.[9][10]

The key steps are:

-

Protonation: The imine nitrogen is protonated, creating a resonance-stabilized amidinium ion.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

-

Proton Transfer: A proton is transferred from the oxygen to one of the nitrogen atoms, making it a better leaving group (ammonia).

-

Elimination: The C=O bond of the amide is formed with the expulsion of an ammonia molecule.

-

Deprotonation: The protonated amide loses a proton to yield the final pivalamide product.

Base-Catalyzed Hydrolysis

In basic media, the mechanism proceeds via direct nucleophilic attack of a hydroxide ion on the amidine carbon. This is generally a more facile process for amidines compared to acid hydrolysis. The reaction forms a tetrahedral intermediate, which then collapses to expel an amide anion, a very poor leaving group.[11] However, a rapid, irreversible acid-base reaction between the carboxylic acid product and the amide anion drives the reaction to completion. For amidine hydrolysis, the leaving group would be ammonia.[9][11]

The key steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the amidine carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating ammonia as the leaving group to form pivalic acid.

-

Deprotonation: The pivalic acid is deprotonated by the basic conditions to form the pivalate salt.

Figure 1: General degradation pathways for Pivalamidine.

A Framework for Comprehensive Stability Assessment

A forced degradation or stress testing study is the cornerstone of a robust stability program.[2] Its purpose is to intentionally degrade the API to identify likely degradation products and validate that the chosen analytical methods can effectively separate and quantify these degradants from the parent compound.[4][12] The typical extent of degradation sought is between 5-20%.[12]

Our study design will encompass the following stress conditions as recommended by ICH guidelines:

-

Acidic Hydrolysis: To assess stability at low pH.

-

Basic Hydrolysis: To assess stability at high pH.

-

Oxidative Degradation: To evaluate susceptibility to oxidation.

-

Thermal Stress: To determine the effect of heat.

-

Photolytic Stress: To assess stability in the presence of light.

Detailed Experimental Protocols

As a self-validating system, each protocol requires a control sample. The control is prepared identically but stored under ambient, protected conditions to provide a baseline for comparison.